Isoxazol-4-ylmethanamine
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Overview
Description
Isoxazol-4-ylmethanamine is a chemical compound with the molecular formula C4H6N2O It is a derivative of isoxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom
Mechanism of Action
- By interacting with NP, Isoxazol-4-ylmethanamine may disrupt these vital functions, affecting the virus’s life cycle .
- This interaction may prevent proper ribonucleoprotein (RNP) formation, impair transport of vRNA-polymerase complex to the nucleus, and hinder viral replication and assembly .
Target of Action
Mode of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoxazol-4-ylmethanamine can be synthesized through several methods. One common approach involves the reaction of isoxazole with formaldehyde and ammonia. This reaction typically occurs under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the methanamine group.
Another method involves the reduction of isoxazol-4-ylmethanone using reducing agents like sodium borohydride or lithium aluminum hydride. This reduction process converts the carbonyl group into a methanamine group, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Isoxazol-4-ylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoxazol-4-ylmethanone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield isoxazol-4-ylmethanol when treated with mild reducing agents.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Isoxazol-4-ylmethanone
Reduction: Isoxazol-4-ylmethanol
Substitution: Various substituted isoxazol-4-ylmethanamines depending on the reagents used.
Scientific Research Applications
Isoxazol-4-ylmethanamine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological conditions due to its ability to interact with neurotransmitter receptors.
Biology: Used in the study of enzyme inhibitors and receptor ligands, aiding in the understanding of biological pathways and mechanisms.
Materials Science: Employed in the development of novel polymers and materials with specific electronic or optical properties.
Industry: Utilized in the synthesis of agrochemicals and specialty chemicals for various industrial applications.
Comparison with Similar Compounds
Isoxazol-4-ylmethanamine can be compared with other isoxazole derivatives, such as:
Isoxazol-5-ylmethanamine: Similar structure but with the methanamine group at a different position, leading to different chemical properties and reactivity.
Isoxazol-3-ylmethanamine: Another positional isomer with distinct biological activity and applications.
Isoxazol-4-ylmethanol: The alcohol derivative, which has different reactivity and applications in organic synthesis.
Properties
IUPAC Name |
1,2-oxazol-4-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c5-1-4-2-6-7-3-4/h2-3H,1,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XETGVWXXGWZBDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440606 |
Source
|
Record name | 4-Isoxazolemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173850-43-6 |
Source
|
Record name | 4-Isoxazolemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=173850-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Isoxazolemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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